molecular formula C15H22N2O4 B5666895 3,4-dimethoxy-N-[2-(morpholin-4-yl)ethyl]benzamide

3,4-dimethoxy-N-[2-(morpholin-4-yl)ethyl]benzamide

Cat. No.: B5666895
M. Wt: 294.35 g/mol
InChI Key: NGZWQILSWMJPKG-UHFFFAOYSA-N
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Description

3,4-Dimethoxy-N-[2-(morpholin-4-yl)ethyl]benzamide is an organic compound with the molecular formula C15H22N2O4 It is a benzamide derivative characterized by the presence of two methoxy groups on the benzene ring and a morpholine moiety attached via an ethyl linker

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dimethoxy-N-[2-(morpholin-4-yl)ethyl]benzamide typically involves the reaction of 3,4-dimethoxybenzoic acid with 2-(morpholin-4-yl)ethylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane (DCM). The reaction mixture is stirred at room temperature for several hours to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

3,4-Dimethoxy-N-[2-(morpholin-4-yl)ethyl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,4-Dimethoxy-N-[2-(morpholin-4-yl)ethyl]benzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,4-dimethoxy-N-[2-(morpholin-4-yl)ethyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

    3,5-Dimethoxy-N-[2-(morpholin-4-yl)ethyl]benzamide: Similar structure but with methoxy groups at different positions.

    4-Methoxy-N-[2-(morpholin-4-yl)ethyl]benzamide: Contains only one methoxy group.

    3,4-Dimethoxy-N-[2-(4-toluidino)ethyl]benzamide: Contains a different substituent on the ethyl linker.

Uniqueness

3,4-Dimethoxy-N-[2-(morpholin-4-yl)ethyl]benzamide is unique due to its specific substitution pattern, which may confer distinct biological and chemical properties compared to its analogs. The presence of both methoxy groups and the morpholine moiety can influence its reactivity and interactions with biological targets .

Properties

IUPAC Name

3,4-dimethoxy-N-(2-morpholin-4-ylethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O4/c1-19-13-4-3-12(11-14(13)20-2)15(18)16-5-6-17-7-9-21-10-8-17/h3-4,11H,5-10H2,1-2H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGZWQILSWMJPKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NCCN2CCOCC2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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